molecular formula C15H13BrN2 B5678885 1-(2-bromobenzyl)-2-methyl-1H-benzimidazole

1-(2-bromobenzyl)-2-methyl-1H-benzimidazole

Cat. No. B5678885
M. Wt: 301.18 g/mol
InChI Key: QBORKFJJAKFLCW-UHFFFAOYSA-N
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Description

1-(2-bromobenzyl)-2-methyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound with interesting properties and various applications in chemistry and pharmacology. Its study contributes to understanding the chemical and biological behavior of benzimidazole derivatives.

Synthesis Analysis

  • Schiff bases derived from 2-aminobenzimidazole and substituted aromatic aldehydes can lead to the formation of 2-benzylaminobenzimidazoles, including 2-(o-Bromobenzylamino)benzimidazole derivatives (Nawrocka et al., 2004).
  • Ligand-free copper-catalyzed synthesis methods can be used for the production of substituted benzimidazoles, demonstrating efficient and environmentally friendly processes (Saha et al., 2009).

Molecular Structure Analysis

  • The molecular structure of this compound and similar compounds can be characterized using techniques such as IR, NMR, and mass spectrometry. The molecular geometry and charge distribution are crucial for understanding its reactivity and interactions (Jayabharathi et al., 2012).

Chemical Reactions and Properties

  • Certain benzimidazole derivatives, including bromobenzyl variations, have shown notable biological activities, such as antiproliferative, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
  • The compound's reactivity can be studied through its interactions with various chemical agents, leading to new derivatives with different properties (Sparke et al., 2010).

Physical Properties Analysis

  • The physical properties, such as melting point, solubility, and stability, can be influenced by the molecular structure and substitution patterns of the benzimidazole derivative.

Chemical Properties Analysis

  • Benzimidazole derivatives exhibit a range of chemical properties depending on their functional groups. These properties include acidity/basicity, nucleophilicity, and the ability to form complexes with metals (Haque et al., 2016).

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-11-17-14-8-4-5-9-15(14)18(11)10-12-6-2-3-7-13(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBORKFJJAKFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320336
Record name 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

309938-40-7
Record name 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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